molecular formula C6H13O9P B091348 Fructose-1-phosphate CAS No. 15978-08-2

Fructose-1-phosphate

Cat. No.: B091348
CAS No.: 15978-08-2
M. Wt: 260.14 g/mol
InChI Key: ZKLLSNQJRLJIGT-UYFOZJQFSA-N
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Description

Fructose-1-phosphate is a derivative of fructose, primarily generated by the action of hepatic fructokinase. It is also produced in smaller amounts in the small intestinal mucosa and the proximal epithelium of the renal tubule. This compound plays a crucial role as an intermediate in glucose metabolism, particularly in the liver and kidneys .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fructose-1-phosphate is synthesized through the phosphorylation of fructose by the enzyme fructokinase. This reaction occurs in the presence of adenosine triphosphate (ATP), which donates a phosphate group to fructose, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves the enzymatic conversion of fructose using fructokinase. This process is optimized for high yield and purity, ensuring that the resulting this compound is suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions: Fructose-1-phosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Phosphorylation: Requires ATP and fructokinase.

    Cleavage: Requires aldolase B enzyme.

Major Products Formed:

Scientific Research Applications

Fructose-1-phosphate has several scientific research applications, including:

Mechanism of Action

Fructose-1-phosphate exerts its effects primarily through its role in metabolic pathways. It is phosphorylated by fructokinase to form this compound, which is then cleaved by aldolase B into glyceraldehyde and dihydroxyacetone phosphate. These intermediates enter glycolysis and gluconeogenesis, contributing to energy production and glucose synthesis .

In hereditary fructose intolerance, the accumulation of this compound inhibits glycogenolysis and gluconeogenesis, leading to hypoglycemia and other metabolic disturbances .

Comparison with Similar Compounds

Comparison:

This compound’s unique role in metabolism, particularly in the liver and kidneys, distinguishes it from other similar compounds and highlights its importance in biochemical research and industrial applications.

Properties

IUPAC Name

[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h3,5-8,10-11H,1-2H2,(H2,12,13,14)/t3-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLLSNQJRLJIGT-UYFOZJQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20891553
Record name Fructose 1-phosphate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15978-08-2
Record name Fructose 1-phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15978-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Fructose-1-phosphate
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Record name D-Fructose, 1-(dihydrogen phosphate)
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Record name Fructose 1-phosphate
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Record name D-fructose 1-(dihydrogen phosphate)
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Record name Fructose 1-phosphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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